molecular formula C20H26N4O2S B2995893 2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-58-8

2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2995893
CAS RN: 898350-58-8
M. Wt: 386.51
InChI Key: STPJJFXEYRFYFY-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A novel series of thiazolidinone derivatives, including structures related to 2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed significant antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans, suggesting potential applications in combating infections caused by these pathogens (Patel, Kumari, & Patel, 2012).

Anti-inflammatory Activity

Research on thiazolo[3,2-b]-1,2,4-triazoles, closely related to the compound , has shown promising anti-inflammatory activities. These studies have indicated that certain derivatives can exhibit significant anti-inflammatory effects, which could be beneficial for developing new anti-inflammatory drugs. The findings highlight the potential therapeutic value of these compounds in managing inflammation-related disorders (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Antioxidant Properties

A series of thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their ability to mitigate ethanol-induced oxidative stress in mouse brain and liver tissues. The study demonstrates that certain compounds within this class can significantly ameliorate oxidative damage, suggesting their potential role as antioxidants in preventing or treating oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis and Characterization

Extensive research has been conducted on the synthesis, characterization, and evaluation of novel thiazolo[3,2-b][1,2,4]triazoles for various biological activities. These studies contribute to the understanding of the structural attributes that influence the biological activities of these compounds, paving the way for the design of more effective therapeutic agents based on this scaffold (El‐Kazak & Ibrahim, 2013).

Molecular Docking Studies

Investigations involving molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole moieties, closely related to the chemical structure , have elucidated their mechanism of action as potential anti-cancer agents. These studies provide insights into the interaction of these compounds with biological targets, offering a scientific basis for their development as anti-cancer drugs (Karayel, 2021).

properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-3-13-5-7-14(8-6-13)17(23-11-9-15(25)10-12-23)18-19(26)24-20(27-18)21-16(4-2)22-24/h5-8,15,17,25-26H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPJJFXEYRFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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